molecular formula C13H15N3O3S B11174619 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Cat. No.: B11174619
M. Wt: 293.34 g/mol
InChI Key: AIIIAZWGNNOVGS-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Ethoxymethylation: The thiadiazole ring is then ethoxymethylated using ethyl bromide in the presence of a base such as sodium hydride.

    Coupling with 3-Methoxybenzoic Acid: The final step involves coupling the ethoxymethylated thiadiazole with 3-methoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxymethyl group.

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C13H15N3O3S/c1-3-19-8-11-15-16-13(20-11)14-12(17)9-5-4-6-10(7-9)18-2/h4-7H,3,8H2,1-2H3,(H,14,16,17)

InChI Key

AIIIAZWGNNOVGS-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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